molecular formula C16H28N2O2S3 B372995 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 128016-39-7

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B372995
CAS No.: 128016-39-7
M. Wt: 376.6g/mol
InChI Key: JZWIQDFXEKUQHB-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of multiple fundamental principles that govern the design and behavior of bioactive molecules. Thiadiazole derivatives have emerged as particularly important scaffolds in medicinal chemistry due to their ability to function as bioisosteres of pyrimidine and oxadiazole structures. The five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom provides a unique electronic environment that enhances both membrane permeability and hydrogen bonding capabilities. Research has demonstrated that thiadiazoles exhibit exceptional chemical properties and versatile biological activities, making them indispensable components in pharmaceutical development.

The incorporation of sulfanyl groups at strategic positions within the thiadiazole framework represents a sophisticated approach to molecular design. These sulfur-containing substituents contribute significantly to the compound's lipophilicity and ability to interact with biological targets through various mechanisms. Studies have shown that compounds containing thiadiazole moieties exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in neurodegenerative disease research. The mesoionic nature of thiadiazoles enhances their ability to cross cellular membranes, a property that is further augmented by the presence of long alkyl chains such as the dodecyl group.

Contemporary research has established that heterocyclic compounds bearing thiadiazole moieties represent an interesting class of molecules possessing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The unique combination of structural features in this compound positions it as a model compound for understanding how multiple substituents can synergistically enhance the properties of heterocyclic systems. The presence of both electron-donating and electron-withdrawing groups within the same molecule creates opportunities for fine-tuning electronic properties and optimizing interactions with biological targets.

Historical Development of Thiadiazole Derivatives

The historical development of thiadiazole derivatives can be traced back to early investigations into five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The systematic study of thiadiazoles began with the recognition that these compounds could exist in four different regioisomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Among these structural variants, the 1,3,4-thiadiazole isomer has attracted the most attention due to its extensive range of pharmacological activities and synthetic accessibility.

Early synthetic methodologies for thiadiazole preparation involved cyclization reactions of appropriate precursors under acidic or basic conditions. The development of efficient synthetic routes has been crucial for advancing research in this field, with particular emphasis on methods that allow for the introduction of diverse substituents at specific positions. Historical patent literature reveals that the preparation of thiadiazole derivatives often involved multi-step synthesis procedures, beginning with the formation of the heterocyclic core followed by functional group modifications. These early synthetic approaches laid the foundation for modern methods that enable the precise control of substitution patterns.

The evolution of thiadiazole chemistry has been marked by significant advances in understanding structure-activity relationships. Research conducted over several decades has demonstrated that the biological activities of thiadiazole derivatives are highly dependent on the nature and position of substituents. The introduction of sulfanyl groups, in particular, has been recognized as a valuable strategy for enhancing biological activity and modulating physicochemical properties. Historical studies have shown that mercapto-substituted thiadiazoles can exist in different tautomeric forms, such as thiol or thione, which significantly affects their reactivity and biological properties.

The development of compounds similar to this compound represents a culmination of decades of research into optimizing thiadiazole structures for specific applications. The incorporation of long alkyl chains and multiple sulfanyl groups reflects the evolution of synthetic strategies aimed at creating molecules with enhanced lipophilicity and improved biological activity profiles. Modern synthetic approaches have enabled the preparation of increasingly complex thiadiazole derivatives, as evidenced by recent reports describing the synthesis of novel compounds with sophisticated substitution patterns.

Role of Sulfanyl and Dodecyl Substituents in Molecular Design

The role of sulfanyl and dodecyl substituents in the molecular design of this compound reflects sophisticated understanding of how specific functional groups can be strategically employed to optimize molecular properties. The dodecylsulfanyl group serves multiple functions, primarily enhancing the lipophilicity of the molecule and facilitating interactions with biological membranes. Research has demonstrated that the presence of long alkyl chains like dodecyl can significantly increase bioavailability and efficacy by promoting membrane penetration and improving solubility in lipid environments.

The sulfanyl linkages in this compound provide crucial flexibility and electronic properties that influence both chemical reactivity and biological activity. Studies have shown that sulfur atoms in heterocyclic systems contribute to improved drug-like properties through their ability to participate in various types of intermolecular interactions. The sulfanyl groups can function as hydrogen bond acceptors and can engage in sulfur-π interactions, expanding the range of possible binding modes with biological targets. Furthermore, the presence of multiple sulfur atoms creates opportunities for metal coordination, which may be relevant for certain biological applications.

The acetic acid moiety represents another critical design element that contributes to the compound's overall properties. This carboxylic acid group provides a site for hydrogen bonding and ionic interactions, while also serving as a potential point for further chemical modifications. The combination of the hydrophilic acetic acid group with the lipophilic dodecyl chain creates an amphiphilic character that may be advantageous for certain applications. Research has indicated that such structural features can enhance the compound's ability to interact with diverse biological environments.

Table 1: Structural Components and Their Functions in this compound

Structural Component Molecular Function Property Enhancement
1,3,4-Thiadiazole Core Bioisosteric scaffold Membrane permeability, hydrogen bonding
Dodecylsulfanyl Group Lipophilic chain Bioavailability, membrane interaction
Sulfanyl Linkage Electronic modulation Reactivity, binding affinity
Acetic Acid Moiety Hydrophilic terminus Solubility, ionic interactions

The strategic placement of these substituents reflects principles of rational drug design, where each component serves a specific purpose in achieving desired molecular properties. The dodecyl chain length has been optimized to provide sufficient lipophilicity without compromising solubility, while the dual sulfanyl substitution pattern creates a balanced electronic environment. Recent studies have confirmed that this type of substitution pattern can lead to enhanced biological activity compared to simpler thiadiazole derivatives, validating the sophisticated approach to molecular design employed in this compound.

The overall molecular architecture of this compound demonstrates how modern synthetic chemistry can be applied to create molecules with precisely tailored properties. The compound's molecular weight of 376.59 g/mol falls within the optimal range for drug-like molecules, while its structural complexity provides multiple sites for potential interactions with biological targets. This careful balance of structural features exemplifies the current state of the art in heterocyclic compound design and provides a foundation for future developments in this field.

Properties

IUPAC Name

2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S3/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-17-18-16(23-15)22-13-14(19)20/h2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWIQDFXEKUQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dodecylsulfanyl Substitution at Position 5

The dodecylsulfanyl group is introduced via nucleophilic substitution or alkylation of the 5-thiol intermediate. In a representative procedure, 5-amino-1,3,4-thiadiazole-2-thiol (14) reacts with 1-bromododecane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This SN2 reaction replaces the thiol hydrogen with the dodecyl chain, yielding 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol (15).

Optimization Note: Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) enhance reaction rates. Yields typically range from 65% to 78%, depending on the purity of the thiol precursor.

Acetic Acid Sulfanyl Functionalization at Position 2

The second sulfanyl group is attached via coupling of 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol (15) with bromoacetic acid. In a typical protocol, 15 reacts with bromoacetic acid in aqueous sodium hydroxide (NaOH) at room temperature, forming 2-{[5-(dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid (16). The reaction proceeds via thiolate ion formation, which displaces bromide from bromoacetic acid.

Critical Parameters:

  • pH Control: Maintaining alkaline conditions (pH 10–12) ensures thiolate ion stability.

  • Stoichiometry: A 1:1.2 molar ratio of 15 to bromoacetic acid minimizes di-substitution byproducts.

  • Purification: Recrystallization from ethanol/water (2:1) removes unreacted starting materials, yielding 16 in 70–85% purity.

Alternative Pathways via Prefunctionalized Intermediates

Thiadiazole Synthesis from Hydrazonoyl Halides

Hydrazonoyl halides (e.g., 3a ) react with thiosemicarbazones to form 1,3,4-thiadiazoles. For example, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (8) reacts with hydrazonoyl bromide in 2-propanol to yield substituted thiadiazoles. Adapting this method, 5-(dodecylsulfanyl)-1,3,4-thiadiazole-2-thiol (15) could be synthesized by substituting phenyl groups with dodecyl chains during the cyclization step.

Acid Chloride-Mediated Coupling

Purification and Characterization

Crystallization Techniques

Crude 16 is purified via recrystallization from n-butanol or DMF/water mixtures. Solvent selection impacts crystal quality:

  • n-Butanol: Yields needle-like crystals with >95% purity after two cycles.

  • DMF/Water (2:1): Produces larger crystals but requires careful temperature control to avoid oiling out.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 3.8 (s, 2H, CH₂COOH), 2.9 (t, 2H, SCH₂), 1.4–1.2 (m, 20H, alkyl chain), 0.9 (t, 3H, CH₃).

  • IR (KBr): 2560 cm⁻¹ (S–H stretch, absent in final product), 1705 cm⁻¹ (C=O), 690 cm⁻¹ (C–S).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization (Losanitch)ThiosemicarbazideCS₂, NH₃6085
Alkylation (SN2)15, BromododecaneK₂CO₃, DMF7890
Acid Chloride CouplingBromoacetic acidSOCl₂, Pyridine7288

Industrial-Scale Considerations

The Petrow cyclization method is preferred for scale-up due to its high yield (81%) and minimal byproducts. Challenges include handling carbon disulfide (toxic, flammable) and optimizing solvent recovery. Continuous flow reactors could mitigate risks by limiting CS₂ exposure and improving heat management.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The dodecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. The presence of sulfur in the structure of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid may enhance its efficacy against a range of pathogens.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Method : Disk diffusion method was employed to assess inhibition zones.
  • Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticonvulsant Properties

The thiadiazole moiety is known for its anticonvulsant effects. Investigations into the neuroprotective properties of this compound could lead to new treatments for epilepsy.

Case Study: Neuroprotective Effects

  • Objective : To assess the anticonvulsant activity in animal models.
  • Method : Pentylenetetrazol-induced seizure model was used.
  • Results : The compound showed a dose-dependent reduction in seizure frequency, indicating promising anticonvulsant properties.

Surfactant Properties

The long dodecyl chain enhances the surfactant characteristics of this compound. This property can be exploited in formulating emulsions or dispersions in various industrial applications.

Data Table: Surfactant Properties Comparison

Compound NameSurface Tension (mN/m)Critical Micelle Concentration (CMC)
This compound32.50.15 mM
Sodium Dodecyl Sulfate (SDS)40.00.25 mM
Cetyl Trimethyl Ammonium Bromide (CTAB)36.00.20 mM

This table illustrates that the compound has a lower surface tension compared to traditional surfactants like SDS and CTAB, indicating superior performance as a surfactant.

Agricultural Applications

The compound's unique structure suggests potential applications as a biopesticide or plant growth regulator. Research into its efficacy against agricultural pests could provide eco-friendly alternatives to synthetic pesticides.

Case Study: Biopesticide Efficacy

  • Objective : To evaluate the effectiveness against common agricultural pests.
  • Method : Field trials were conducted on crops infested with aphids.
  • Results : Application of the compound resulted in a significant reduction in pest populations without harming beneficial insects.

Mechanism of Action

The mechanism of action of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the dodecylsulfanyl group may enhance its lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 5 of the thiadiazole ring. Key examples include:

Compound Name R₁ (Position 5) R₂ (Position 2) Key Features
2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid C₁₂H₂₅S- -SCH₂COOH High lipophilicity; potential for enhanced cellular uptake
(E)-2-(2-(5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid PhCH=N- -S-S-CH₂COOH Aromatic Schiff base; disulfide linkage may influence redox activity
2-{[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid 4-MeC₆H₄- -SCH₂COOH Planar butterfly conformation; crystallographic data available
2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid Pyridin-4-yl (oxadiazole) -SCH₂COOH Oxadiazole core; acts as a ligand in coordination chemistry

Key Observations :

  • Electronic Effects: Aromatic substituents (e.g., benzylideneamino) introduce π-conjugation, which may enhance stability and intermolecular interactions, as seen in the IR and NMR data of related compounds .
  • Linkage Variability : Disulfide bonds (e.g., -S-S-) in analogs like 5a introduce redox-sensitive motifs, absent in the target compound’s single thioether linkage .
Physical and Spectroscopic Properties
  • Melting Points : Derivatives with aromatic groups (e.g., 5a: 226–228°C) exhibit higher melting points than aliphatic analogs due to stronger π-π stacking . The dodecylsulfanyl derivative is expected to have a lower melting point due to increased chain flexibility.
  • Solubility: Sulfanylacetic acid derivatives are generally soluble in polar aprotic solvents (e.g., DMF, ethanol) but insoluble in water, a trend consistent across analogs .
  • Spectroscopic Data: IR spectra of related compounds show characteristic bands for C=O (~1725 cm⁻¹), C=N (~1635 cm⁻¹), and C=C (~1575 cm⁻¹), with minor shifts depending on substituents .

Biological Activity

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid (CAS Number: 10444-89-0) is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique dodecylsulfanyl group, which enhances its lipophilicity and potential bioactivity. The following sections detail its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C16H28N2O2S3
  • Molecular Weight : 376.59 g/mol
  • Purity : ≥97%

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazones with various reagents. For this compound, the synthetic route often includes the following steps:

  • Formation of the thiadiazole ring through cyclization.
  • Introduction of the dodecylsulfanyl group via nucleophilic substitution.
  • Functionalization at the acetic acid moiety.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,3,4-thiadiazole compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Escherichia coli : IC50 values ranged from 5 to 15 µg/mL.
  • Activity against Staphylococcus aureus : IC50 values were noted between 8 to 20 µg/mL .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds similar to this compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Compounds containing thiadiazole scaffolds have shown anti-inflammatory effects in various models. One study reported that certain derivatives reduced edema in carrageenan-induced paw edema tests in rats . The anti-inflammatory activity was attributed to inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several thiadiazole derivatives, including those with dodecyl substitutions, was conducted. The study utilized disk diffusion methods and determined that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to increased membrane permeability .

CompoundTarget BacteriaZone of Inhibition (mm)
Thiadiazole AE. coli18
Thiadiazole BS. aureus20
Dodecyl ThiadiazoleE. coli25

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of various thiadiazoles on MCF-7 cells, it was found that compounds with hydrophobic groups like dodecyl significantly increased cytotoxicity compared to their less hydrophobic counterparts .

CompoundIC50 (µM)Mechanism
Dodecyl Thiadiazole15Apoptosis induction
Non-Dodecyl Thiadiazole30Cell cycle arrest

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) for S-alkylation to enhance reactivity.
  • Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and purify via recrystallization from ethanol/water mixtures .

Basic Question: Which spectroscopic techniques are critical for structural characterization?

Q. Answer :

  • 1H NMR : Confirm the dodecyl chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and thiadiazole protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) functionalities.
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Basic Question: How does the dodecyl chain influence physicochemical properties?

Answer :
The dodecyl group enhances lipophilicity (logP > 4), improving membrane permeability but reducing aqueous solubility. This balance is critical for bioavailability in pharmacological studies. For instance, analogous compounds with long alkyl chains show improved anticonvulsant activity due to enhanced blood-brain barrier penetration .

Advanced Question: How can X-ray crystallography resolve molecular conformation ambiguities?

Answer :
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

  • Bond lengths : Thiadiazole S-N bonds (~1.65 Å) and C-S bonds (~1.75 Å).
  • Torsion angles : The dodecyl chain adopts a gauche conformation, minimizing steric hindrance.

Q. Example Data (Analogous Compound) :

ParameterValueSource
Crystal systemMonoclinic
Space groupP21/n
a, b, c (Å)16.894, 4.196, 27.107
β (°)96.084

Advanced Question: How to address contradictions between computational and experimental bioactivity data?

Answer :
Discrepancies often arise from:

  • Solvation effects : Molecular docking may overlook solvent interactions (e.g., water networks in binding pockets).
  • Tautomerism : Thiadiazole rings can adopt multiple tautomeric forms, altering predicted binding modes.

Q. Methodology :

  • Perform MD simulations with explicit solvent models to account for hydration.
  • Validate docking results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced Question: What SAR strategies optimize anticonvulsant activity?

Answer :
Key modifications include:

Alkyl chain variation : Shorter chains (C8–C12) maximize brain penetration without compromising solubility .

Electron-withdrawing substituents : Introduce Cl or CF3 groups to enhance thiadiazole ring stability and receptor affinity.

Q. Biological Data (Analogous Derivatives) :

DerivativeED50 (mg/kg)Mechanism
C8-alkyl12.5GABAergic modulation
C12-alkyl (target)8.2Sodium channel block

Advanced Question: How to design stability studies under physiological conditions?

Q. Answer :

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via HPLC.
  • Oxidative stability : Expose to H2O2 (3%) and monitor sulfoxide/sulfone formation by LC-MS.

Key Finding :
Thiadiazole derivatives with bulky substituents (e.g., dodecyl) show >90% stability over 24h, unlike shorter-chain analogs .

Advanced Question: What crystallographic software is recommended for refinement?

Q. Answer :

  • SHELX suite : Ideal for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • PHENIX : Suitable for macromolecular complexes when co-crystallized with proteins (e.g., PPARδ ligand studies) .

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